molecular formula C15H10ClN3O3 B12457153 N-(3-chloro-4-cyanophenyl)-2-methyl-3-nitrobenzamide

N-(3-chloro-4-cyanophenyl)-2-methyl-3-nitrobenzamide

Katalognummer: B12457153
Molekulargewicht: 315.71 g/mol
InChI-Schlüssel: BADHKQZIJWLGNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chloro-4-cyanophenyl)-2-methyl-3-nitrobenzamide is an organic compound with a complex structure that includes a chlorinated phenyl group, a cyano group, a nitro group, and a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)-2-methyl-3-nitrobenzamide typically involves multiple steps. One common method includes the nitration of a precursor compound, followed by the introduction of the cyano and chloro groups. The final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-chloro-4-cyanophenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

N-(3-chloro-4-cyanophenyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(3-chloro-4-cyanophenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide
  • N-(3-chloro-2-pyridinyl)cyclopropanecarboxamide
  • N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide

Uniqueness

N-(3-chloro-4-cyanophenyl)-2-methyl-3-nitrobenzamide is unique due to the presence of both a cyano and a nitro group on the aromatic ring, which imparts distinct chemical and biological properties. This combination of functional groups is less common in similar compounds, making it a valuable molecule for specific research and industrial applications.

Eigenschaften

Molekularformel

C15H10ClN3O3

Molekulargewicht

315.71 g/mol

IUPAC-Name

N-(3-chloro-4-cyanophenyl)-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C15H10ClN3O3/c1-9-12(3-2-4-14(9)19(21)22)15(20)18-11-6-5-10(8-17)13(16)7-11/h2-7H,1H3,(H,18,20)

InChI-Schlüssel

BADHKQZIJWLGNZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.